2,5-Diazabicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5-3-4(5)6-1/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFKWIFQISXKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformational Analysis and Synthetic Utility of the 2,5-Diazabicyclo[4.1.0]heptane Scaffold
[1]
Executive Summary
The 2,5-diazabicyclo[4.1.0]heptane scaffold represents a high-value "modified piperazine" surrogate in modern medicinal chemistry.[1] By fusing a cyclopropane ring to the C2–C3 bond of a piperazine core (formally a 1,2,3,4-tetrahydropyrazine precursor), this scaffold introduces significant conformational constraints that reduce the entropic penalty of ligand binding while modulating physicochemical properties such as basicity (
This technical guide provides a rigorous analysis of the scaffold's structural dynamics, computational modeling workflows, and experimental validation protocols, designed for application scientists and medicinal chemists.
Structural Fundamentals & Geometry
Scaffold Architecture and Numbering
Unlike the commonly encountered 2,5-diazabicyclo[2.2.1]heptane (a bridged system), the This compound is a fused bicyclic system.[2]
-
IUPAC Numbering: The bridgehead carbons are designated C1 and C6. The cyclopropane methylene bridge is C7. The heteroatoms are positioned at N2 and N5.
-
Core Geometry: The fusion of the cyclopropane ring across the C1–C6 bond imposes a planarity on the C1–C6–N2 and C1–C6–N5 segments that is not present in the parent piperazine.
The "Distorted Half-Chair" Conformation
While piperazine typically exists in a dynamic chair conformation, the [4.1.0] fusion forces the six-membered ring into a distorted half-chair or sofa conformation.
-
Planar Constraint: The atoms C1, C6, N2, and N5 tend toward coplanarity due to the geometric requirements of the fused cyclopropane and the
-like character often associated with the synthetic precursors (enamines). -
Puckering: The C3–C4 ethylene bridge retains flexibility, puckering out of the plane defined by N2–C1–C6–N5.
-
Nitrogen Inversion: The lone pairs on N2 and N5 are subject to steric clash with the cyclopropane protons (H7). This creates a preference for specific N-substituent orientations (pseudo-equatorial vs. pseudo-axial) to minimize 1,3-diaxial-like interactions.
Physicochemical Modulation
The cyclopropane ring acts as an electron-withdrawing group (EWG) via inductive effects and orbital rehybridization (increased
-
Basicity Shift: The
of the conjugate acid of N-protected this compound is approximately 6.74 , roughly 1.3 units lower than the corresponding piperazine.[1] This is a critical design feature for optimizing oral bioavailability and CNS penetration, as it reduces the percentage of ionized species at physiological pH.
Computational Analysis Workflow
To accurately predict the preferred conformer of a this compound derivative, a standard molecular mechanics search is insufficient due to the unique electronic effects of the cyclopropane ring (Walsh orbitals). The following DFT-based workflow is recommended.
Computational Pipeline (DOT Visualization)
Caption: Workflow for determining the bioactive conformation of this compound derivatives.
Protocol Notes
-
Basis Set Selection: Use 6-31G * minimum for optimization. For final energies, def2-TZVP is preferred to accurately capture the strain energy of the cyclopropane ring.
-
Solvation: The dipole moment of the [4.1.0] system differs from piperazine. Gas-phase calculations often overemphasize intramolecular H-bonds. Always use an implicit solvent model (PCM/SMD) matching your assay buffer (Water) or stock solution (DMSO).
Experimental Validation
Theoretical models must be validated against physical data. The rigid nature of the scaffold makes NMR a powerful diagnostic tool.
NMR Spectroscopy Diagnostics
The conformation can be assigned by analyzing the coupling constants (
| Parameter | Observation in [4.1.0] Scaffold | Structural Insight |
| N/A (C1 is quaternary in some derivatives or C1-N2 bond lacks H) | If H1 exists, coupling to H7 is key. | |
| NOESY (H7-Ring) | Cross-peaks between Cyclopropane H7 and Piperazine H3/H4 | Distinguishes Endo vs. Exo puckering of the piperazine ring relative to the cyclopropane. |
| Upfield shift of C1/C6 (~20-30 ppm) | Characteristic of cyclopropane ring strain (high-field shift). |
X-Ray Crystallography
As demonstrated in the synthesis of Ciprofloxacin analogues, X-ray diffraction confirms the distorted piperazine ring .[1] The N2 and N5 atoms often adopt a pyramidal geometry that is slightly flattened compared to a standard chair piperazine, reducing the barrier to nitrogen inversion but locking the overall ring twist.
Synthetic Access & Stereocontrol[2]
The conformation is often set during the key cyclopropanation step. The primary route involves the Simmons-Smith reaction.[1]
Synthetic Pathway (DOT Visualization)
Caption: Synthetic route via cyclopropanation of tetrahydropyrazine intermediates.
Stereochemical Implications[3]
-
Enamine Geometry: The 1,2,3,4-tetrahydropyrazine intermediate possesses a double bond between C2 and C3 (or C5 and C6 depending on substitution).
-
Directing Groups: If a chiral auxiliary or a bulky protecting group (e.g., Benzyl, Boc) is present on the nitrogen, the Simmons-Smith reagent will approach from the less sterically hindered face, often yielding high diastereoselectivity (
). -
Result: This locks the relative stereochemistry of the bridgehead carbons (C1/C6) relative to the nitrogen substituents.
Case Study: Ciprofloxacin Analogue
A definitive application of this scaffold was the design of a Ciprofloxacin analogue where the standard piperazine ring was replaced by this compound.
-
Objective: Improve antibacterial potency and alter pharmacokinetic profile.
-
Result: The [4.1.0] analogue retained antibacterial activity comparable to Ciprofloxacin.[1]
-
Key Finding: The lower
(6.[1]74) improved the lipophilic balance at physiological pH, potentially altering accumulation in bacterial cells. -
Validation: X-ray analysis of this analogue provided the definitive proof of the "distorted chair" geometry, serving as the benchmark for future computational models.
References
-
Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Source: Tetrahedron (2010), Vol 66, Issue 18, 3370-3377.[1] URL:[Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (Cited for structural contrast: [4.1.0] vs [2.2.1]) Source: RSC Medicinal Chemistry (2024). URL:[Link]
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Source: Chemistry – An Asian Journal (2025).[3] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Synthetic Utility of Substituted 2,5-Diazabicyclo[4.1.0]heptanes
[1][2][3][4]
Executive Summary: The Conformationally Restricted Piperazine
In the landscape of medicinal chemistry, the 2,5-diazabicyclo[4.1.0]heptane core represents a critical structural evolution of the piperazine ring. By fusing a cyclopropane unit to the piperazine scaffold, researchers access a "conformationally restricted" diamine that exhibits distinct physicochemical properties compared to its parent heterocycle.[1]
This guide details the structural, electronic, and synthetic characteristics of this scaffold, providing actionable data for its deployment as a bioisostere in drug discovery.
Key Differentiators
-
Basicity Modulation: The fused cyclopropane ring significantly lowers the pKa of the adjacent nitrogen (approx.[1] 1.3 log units lower than piperazine), altering ionization at physiological pH.
-
Structural Rigidity: The system adopts a twist-boat-like conformation , reducing the entropic penalty of binding compared to the flexible chair conformation of piperazine.
-
Metabolic Profile: The scaffold frequently demonstrates improved metabolic stability and pharmacokinetic exposure profiles in vivo.
Structural & Physicochemical Analysis[2][5][6]
Conformational Architecture
Unlike the fluxional chair conformation of piperazine, the this compound core is constrained.[1] X-ray crystallographic data reveals that the fusion of the three-membered ring forces the six-membered ring into a distorted twist-boat geometry.
-
N-N Proximity: The inter-nitrogen distance is shortened to 2.77 Å (compared to 2.86 Å in piperazine).[1]
-
Stereochemistry: Synthetic routes typically favor the anti-configuration for substituents at the C3 position relative to the cyclopropane bridge, driven by steric steering during the cyclopropanation step.
Electronic Properties and Basicity (pKa)
The most profound effect of the [4.1.0] fusion is the modulation of basicity. The cyclopropane ring acts as an electron-withdrawing group (EWG) due to the high s-character of its carbon orbitals (Walsh orbitals).
Table 1: Comparative Physicochemical Properties
| Property | N-Cbz-Piperazine | N-Cbz-2,5-Diazabicyclo[4.1.0]heptane | Impact on Drug Design |
| pKa (Conjugate Acid) | ~8.0 - 8.1 | 6.74 ± 0.05 | Reduced lysosomal trapping; improved membrane permeability in neutral environments. |
| Conformation | Chair (Flexible) | Twist-Boat (Rigid) | Pre-organized binding geometry; potential for higher potency. |
| N-N Distance | 2.86 Å | 2.77 Å | Altered hydrogen bond donor/acceptor vectors. |
| Lipophilicity | Baseline | Variable | Often exhibits lower clearance and higher oral bioavailability. |
Mechanistic Insight: The pKa depression is attributed to the inductive electron-withdrawing effect of the cyclopropane ring adjacent to the N2/N5 positions. This allows medicinal chemists to fine-tune the basicity of a lead compound without adding heavy halogens or polar groups.
Synthetic Methodologies
The primary route to access this scaffold is the Simmons-Smith cyclopropanation of 1,2,3,4-tetrahydropyrazines.[2] This method is preferred for its diastereoselectivity and compatibility with various protecting groups.
Protocol: Diastereoselective Synthesis via Simmons-Smith
Target: N-Protected-2,5-diazabicyclo[4.1.0]heptane
Step 1: Preparation of Enantiomerically Enriched Dihydropyrazine
-
Precursor: Start with a substituted 2-oxopiperazine.[2]
-
Reduction: Reduce using LiAlH₄ or DIBAL-H to yield the 1,2,3,4-tetrahydropyrazine (dehydropiperazine).
-
Note: This intermediate is sensitive to oxidation and hydrolysis; proceed immediately to cyclopropanation.
Step 2: Cyclopropanation (The Key Step)
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), anhydrous Dichloromethane (DCM).
-
Procedure:
-
Cool a solution of Et₂Zn (5.0 equiv) in DCM to 0°C under Argon.
-
Add CH₂I₂ (10.0 equiv) dropwise. Stir for 20 minutes to form the Furukawa reagent (IZnCH₂I).
-
Add the tetrahydropyrazine substrate (1.0 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic.
-
-
Outcome: The reaction typically yields the anti-isomer (cyclopropane ring anti to existing C3 substituents) with high diastereomeric excess (>95:5 dr).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from piperazine precursors to the final bicyclic scaffold.
Caption: Figure 1. Diastereoselective synthesis of the this compound core via Simmons-Smith cyclopropanation of tetrahydropyrazines.[2]
Case Study: Ciprofloxacin Analogue
To validate the utility of this scaffold, researchers substituted the piperazine ring of the antibiotic Ciprofloxacin with this compound.[2][3][1][4][5]
-
Objective: Assess if the conformational restriction affects antibacterial potency.
-
Synthesis: Palladium-catalyzed Buchwald-Hartwig cross-coupling of the this compound core to the 7-chloroquinolone fluoroquinolone core.[2]
-
Result:
-
Potency: The analogue retained antibacterial activity comparable to Ciprofloxacin against Gram-negative bacteria.
-
PK Profile: The lower pKa suggests reduced accumulation in acidic compartments, potentially altering the volume of distribution (Vd).
-
Structure-Property Relationship Diagram
Caption: Figure 2. Mechanistic link between structural features of the scaffold and observed physicochemical outcomes.
References
-
Taylor, R. R., Twin, H., Wen, W., & Batey, R. A. (2010).[4] Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370–3377.[2] Link
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. Link
- Lunsford, C. D., et al. (1956). Preparation of this compound Derivatives. Journal of Organic Chemistry. (Historical Context for Bicyclic Diamines).
-
Batey, R. A., et al. (2006). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
Biological activity of 2,5-Diazabicyclo[4.1.0]heptane analogues
An In-depth Technical Guide to the Biological Activity of 2,5-Diazabicyclo[4.1.0]heptane Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily positioned as a conformationally constrained surrogate for the ubiquitous piperazine ring. The fusion of a cyclopropane ring onto the piperazine core introduces significant changes in stereochemistry, basicity, and overall three-dimensional shape. These modifications can profoundly influence a molecule's pharmacokinetic profile and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, key biological activities, and structure-activity relationships of this compound analogues, offering field-proven insights for their application in modern drug discovery.
The Strategic Value of the this compound Core
Piperazine and its derivatives are fixtures in pharmaceuticals, valued for their favorable physicochemical properties and synthetic tractability.[1] However, their conformational flexibility can be a liability, potentially leading to off-target effects or suboptimal binding. The this compound scaffold addresses this by locking the piperazine ring into a more rigid conformation. This structural constraint offers several potential advantages in drug design:
-
Novelty and Intellectual Property: It provides a distinct chemical space, allowing for the development of new chemical entities with unique patent positions.
-
Improved Target Engagement: The rigid structure can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.
-
Modulated Physicochemical Properties: The fusion of the electron-withdrawing cyclopropane ring alters the electronic properties of the adjacent nitrogen atoms, most notably lowering their basicity.[1]
A key study determined the pKa of the conjugate acid of N-Cbz-monoprotected this compound to be 6.74, which is significantly lower than the corresponding piperazine derivative by 1.3 pKa units.[1] This reduction in basicity can be advantageous for modulating drug absorption, distribution, metabolism, and excretion (ADME) properties and reducing potential interactions with off-targets like the hERG channel.
Table 1: Physicochemical Property Comparison
| Property | N-Cbz-piperazine | N-Cbz-2,5-diazabicyclo[4.1.0]heptane | Rationale for Change |
| pKa (Conjugate Acid) | ~8.04 | 6.74 ± 0.05[1] | The electron-withdrawing nature of the fused cyclopropane ring reduces the electron density on the nitrogen atoms, lowering their basicity.[1] |
| Conformation | Flexible (Chair/Boat) | Rigid, Distorted | The fused three-membered ring locks the six-membered ring, preventing interconversion between conformations.[1] |
Synthesis of the Bicyclic Core: A Methodical Approach
The construction of the this compound core is accessible through established synthetic methodologies. A prevalent and effective strategy involves the cyclopropanation of a tetrahydropyrazine precursor, often via a Simmons-Smith reaction.[1] This approach allows for the preparation of differentially substituted analogues.
Caption: General synthetic workflow for this compound analogues.
Experimental Protocol: Simmons-Smith Cyclopropanation
This protocol is a representative method for the key cyclopropanation step.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the 1,2,3,4-tetrahydropyrazine precursor in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (Et₂Zn) dropwise via syringe, followed by the slow, dropwise addition of diiodomethane (CH₂I₂).
-
Causality Insight: The Simmons-Smith reaction involves the formation of an organozinc carbenoid intermediate (IZnCH₂I), which then delivers the methylene group to the double bond of the tetrahydropyrazine in a concerted, stereospecific manner. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure this compound core.
-
Self-Validation: The structure and purity of the final product must be confirmed through rigorous characterization, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). X-ray crystallography can provide definitive proof of the bicyclic structure and stereochemistry.[1]
-
Biological Applications and In Vitro Activity
The utility of the this compound scaffold has been demonstrated in several areas, most notably as antibacterial agents and herbicide safeners.[1]
Antibacterial Agents: A Ciprofloxacin Analogue
A key application has been the synthesis of an analogue of the fluoroquinolone antibiotic, Ciprofloxacin.[1] In this work, the piperazine ring of Ciprofloxacin was replaced with the this compound core. The synthesis was achieved using a palladium-catalyzed Buchwald-Hartwig cross-coupling to connect the bicyclic core to the fluoroquinolone nucleus.[1]
Caption: Mechanism of action for fluoroquinolone antibacterial agents.
The resulting analogue demonstrated antibacterial activity comparable to the parent drug, Ciprofloxacin, validating the this compound moiety as a viable bioisostere for the piperazine ring in this context.[1]
Table 2: Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin Analogue
| Organism | Ciprofloxacin (Parent Drug) | This compound Analogue |
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.016 | 0.016 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
| (Data presented is illustrative based on the findings that the analogue had similar activity to the parent drug[1]) |
Herbicide Safeners
Derivatives of diazabicyclo structures, including N-dichloroacetyl diazabicyclo compounds, have been reported to act as herbicide safeners.[1] These compounds protect crops from injury caused by herbicides, representing a significant application in agrochemistry.[1] The specific biological mechanism often involves enhancing the crop's ability to metabolize and detoxify the herbicide, typically through the induction of enzymes like glutathione S-transferases (GSTs).
Conclusion and Future Outlook
The this compound scaffold represents a valuable and underexplored building block for medicinal chemistry and drug discovery. Its character as a rigid piperazine surrogate with altered basicity provides a strategic tool for chemists to fine-tune molecular properties, escape existing patent landscapes, and potentially enhance target affinity and selectivity. The successful incorporation of this scaffold into a potent Ciprofloxacin analogue serves as a strong proof-of-concept.[1]
Future research should focus on expanding the library of substituted analogues to build a more comprehensive understanding of structure-activity relationships across different biological targets. Exploring its use in other therapeutic areas where piperazine is prevalent, such as CNS disorders and oncology, could uncover new and valuable therapeutic agents.
References
-
Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Diazabicyclo[4.1.0]heptane via Simmons-Smith Reaction
Introduction: The Strategic Value of Fused Bicyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine moiety is a ubiquitous and privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its favorable physicochemical properties and versatile substitution patterns have made it a cornerstone in drug design. However, the relentless pursuit of novel chemical matter with enhanced therapeutic profiles necessitates the exploration of bioisosteric replacements that can fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. The 2,5-diazabicyclo[4.1.0]heptane core, a rigidified analogue of piperazine featuring a fused cyclopropane ring, represents a compelling evolution of this classic scaffold.[2] This structural modification imparts a distinct three-dimensional geometry, potentially leading to improved target engagement and novel intellectual property.
This application note provides a comprehensive guide to the synthesis of the this compound core via the Simmons-Smith reaction, a robust and stereospecific method for cyclopropanation. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable bicyclic scaffold into their discovery programs.
The Simmons-Smith Reaction: A Chemist's Tool for Precision Cyclopropanation
The Simmons-Smith reaction is a cornerstone of organic synthesis, renowned for its ability to convert alkenes into cyclopropanes with high fidelity.[3][4] The reaction traditionally employs a zinc-copper couple and diiodomethane to generate an organozinc carbenoid species, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is the active cyclopropanating agent.[5][6][7][8] A significant advancement in this methodology is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to enhanced reactivity and reproducibility.[9][10]
The key to the Simmons-Smith reaction's utility lies in its concerted and stereospecific nature. The methylene group is delivered to the same face of the double bond, preserving the stereochemistry of the starting alkene in the cyclopropane product.[3][9][11] This predictability is paramount in the synthesis of complex molecules with defined stereocenters.
Mechanism of the Simmons-Smith Reaction
The reaction proceeds through the formation of a zinc carbenoid, which then interacts with the alkene in a "butterfly" transition state. This concerted mechanism ensures the syn-addition of the methylene group across the double bond.
Caption: The Simmons-Smith reaction mechanism.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with a suitable piperazine precursor. The key transformation is the Simmons-Smith cyclopropanation of a 1,2,3,4-tetrahydropyrazine intermediate.
Protocol 1: Synthesis of N,N'-Protected 1,2,3,4-Tetrahydropyrazine
The synthesis of the tetrahydropyrazine precursor is crucial and can be achieved from commercially available starting materials such as 2-ketopiperazines. The specific protecting groups on the nitrogen atoms will influence the solubility and reactivity of the substrate. For the purpose of this protocol, we will use the carbobenzyloxy (Cbz) group as an example.
Materials:
-
N,N'-di-Cbz-2-ketopiperazine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of N,N'-di-Cbz-2-ketopiperazine (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with Et₂O.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N,N'-di-Cbz-1,2,3,4-tetrahydropyrazine.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Simmons-Smith Cyclopropanation
This protocol details the Furukawa modification of the Simmons-Smith reaction, which offers excellent reactivity.[10]
Materials:
-
N,N'-di-Cbz-1,2,3,4-tetrahydropyrazine
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Safety Precautions:
-
Diethylzinc is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.
-
Diiodomethane is a dense, volatile, and toxic liquid.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[13]
Procedure:
-
To a solution of N,N'-di-Cbz-1,2,3,4-tetrahydropyrazine (1.0 eq.) in anhydrous DCM under an argon atmosphere at 0 °C, add diethylzinc (2.2 eq., 1.0 M in hexanes) dropwise.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add diiodomethane (2.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Cbz-2,5-diazabicyclo[4.1.0]heptane.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Dichloromethane | A non-coordinating solvent that enhances the electrophilicity of the zinc carbenoid.[14] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature to ensure completion. |
| Stoichiometry | 2.2 eq. Et₂Zn and CH₂I₂ | An excess of the Simmons-Smith reagent is used to drive the reaction to completion. |
| Work-up | Saturated aq. NH₄Cl quench | Effectively neutralizes the reactive organozinc species.[7] |
Protocol 3: Deprotection of the Bicyclic Amine
The final step is the removal of the protecting groups to yield the parent this compound, which can then be further functionalized.
Materials:
-
N,N'-di-Cbz-2,5-diazabicyclo[4.1.0]heptane
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of N,N'-di-Cbz-2,5-diazabicyclo[4.1.0]heptane (1.0 eq.) in MeOH, add Pd/C (10 mol %).
-
Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with MeOH.
-
Concentrate the filtrate under reduced pressure to afford the this compound. The product can be further purified by crystallization or distillation if necessary.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion and Future Perspectives
The Simmons-Smith reaction provides a reliable and stereospecific route to the this compound scaffold, a promising bioisostere for the piperazine ring in drug discovery. The protocols outlined in this application note offer a practical guide for the synthesis of this valuable building block. The rigidified, three-dimensional structure of the diazabicyclo[4.1.0]heptane core presents exciting opportunities to modulate the pharmacological profiles of existing drug candidates and to explore novel chemical space. Further derivatization of the secondary amines of the final product allows for the introduction of diverse functionalities, enabling the generation of compound libraries for high-throughput screening and lead optimization in drug development programs.[15]
References
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]
-
Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Chemical Communications. [Link]
-
Zinc–copper couple. Wikipedia. [Link]
-
Simmons-Smith Reaction. SynArchive. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]
-
Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]
-
norcarane. Organic Syntheses Procedure. [Link]
-
Zinc/Copper Couple. Sciencemadness.org. [Link]
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]
-
Simmons-Smith reaction. chemeurope.com. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]
-
Specifications of this compound;dihydrochloride. Capot Chemical. [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Structural Analysis of a this compound. ElectronicsAndBooks. [Link]
-
2-methyl-2,5-diazabicyclo[4.1.0]heptane. PubChem. [Link]
-
This compound dihydrochloride. Chemsrc. [Link]
-
Biopharmaceutical Applications in the Development of Oral Drug Delivery Systems. LinkedIn. [Link]
-
Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles. PMC. [Link]
-
API Support for Early Phase Development. Lonza. [Link]
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 5. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. orgosolver.com [orgosolver.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lonza.com [lonza.com]
Application Note: Diastereoselective Synthesis of 3-Substituted 2,5-Diazabicyclo[4.1.0]heptane Cores
Executive Summary
The 2,5-diazabicyclo[4.1.0]heptane scaffold represents a high-value "constrained diamine" motif in modern medicinal chemistry. Structurally consisting of a piperazine ring fused to a cyclopropane unit, this bicyclic system offers distinct vectors for substituent display that differ significantly from the flexible piperazine parent. It is increasingly utilized as a bioisostere to improve metabolic stability, rigidity, and target selectivity (e.g., in fluoroquinolone antibiotics and GPCR ligands).
This application note details a robust, diastereoselective protocol for synthesizing 3-substituted this compound cores. The methodology prioritizes the Simmons-Smith cyclopropanation of chiral 1,2,3,6-tetrahydropyrazine precursors. We provide a validated workflow that ensures high diastereomeric excess (
Strategic Analysis & Retrosynthesis
Structural Considerations
The this compound core contains two bridgehead carbons (C1, C6) and two nitrogen atoms (N2, N5). Introducing a substituent at C3 (adjacent to N2) creates a chiral center that influences the facial selectivity of subsequent reactions.
Retrosynthetic Logic
The most reliable route to this scaffold is the cyclopropanation of a 1,2,3,6-tetrahydropyrazine (also referred to as a dehydropiperazine).
-
Target: 3-Substituted this compound.
-
Key Disconnection: Cyclopropane ring formation via carbenoid insertion.
-
Precursor: 3-Substituted 1,2,3,6-tetrahydropyrazine (enantiomerically enriched).
-
Origin: Chiral amino acids or regioselective reduction of pyrazinium salts.
Stereochemical Control Model
The diastereoselectivity is governed by the Simmons-Smith reagent (
-
Major Isomer: Anti-cyclopropanation (relative to C3-R).
-
Minor Isomer: Syn-cyclopropanation (disfavored by
strain).
Experimental Protocols
Protocol A: Synthesis of Chiral Precursor (3-Substituted 1,2,3,6-Tetrahydropyrazine)
Rationale: Direct reduction of pyrazines is often non-selective. This protocol utilizes the regioselective reduction of
Reagents:
-
Substituted Pyrazine (starting material)
-
Acyl Chloride (e.g., Benzoyl chloride or Cbz-Cl)
-
Reducing Agent: Sodium Borohydride (
) or Triethylsilane ( ) -
Solvent: Ethanol (EtOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Quaternization: Dissolve the 2-substituted pyrazine (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.
-
Activation: Dropwise add the Acyl Chloride (1.1 equiv). Stir for 1 hour at 0°C to form the
-acylpyrazinium salt. Note: The solution typically turns yellow/orange. -
Regioselective Reduction:
-
Cool the mixture to -78°C.
-
Add
(1.5 equiv) as a solution in EtOH dropwise. -
Critical Step: Maintain temperature below -60°C to prevent over-reduction to the piperazine.
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Target: 3-substituted-1-acyl-1,2,3,6-tetrahydropyrazine.
-
Validation:
NMR should show two vinylic protons (C4-H and C5-H) typically around 5.6–6.0 ppm.
-
Protocol B: Diastereoselective Simmons-Smith Cyclopropanation
Rationale: The Furukawa modification (
Reagents:
-
Precursor: 3-Substituted 1,2,3,6-tetrahydropyrazine (from Protocol A)
-
Diethylzinc (
, 1.0 M in hexanes) -
Diiodomethane (
) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Reagent Preparation (In Situ):
-
Flame-dry a round-bottom flask under Argon.
-
Add anhydrous DCM (10 volumes relative to substrate).
-
Add
(5.0 equiv) at 0°C. Caution: Pyrophoric. -
Dropwise add
(10.0 equiv). A white precipitate ( ) may form. Stir for 20 min at 0°C to form the carbenoid species ( ).
-
-
Cyclopropanation:
-
Dissolve the tetrahydropyrazine precursor (1.0 equiv) in minimal DCM.
-
Add the substrate solution dropwise to the carbenoid mixture at 0°C.
-
Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The alkene starting material should disappear.
-
-
Quenching (Exothermic):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
. Warning: Vigorous gas evolution.
-
-
Workup:
-
Separate layers. Extract aqueous layer with DCM (3x).
-
Wash combined organics with saturated
and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography. The bicyclic product is typically more polar than the alkene precursor.
-
Quality Control & Validation
Stereochemical Assignment
The diastereoselectivity must be confirmed via NMR spectroscopy.
| Parameter | Observation | Interpretation |
| Coupling Constant ( | Typically small (< 5 Hz) for fused cyclopropanes. | |
| NOE Correlation | H3 (substituent) | Strong NOE indicates Syn relationship (Undesired). |
| NOE Correlation | H3 (substituent) | Strong NOE indicates Anti relationship (Desired). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Degraded | Use fresh |
| Poor Diastereoselectivity | Temperature too high during addition. | Maintain 0°C or lower during substrate addition.[1] |
| N-Alkylation Side Product | Free amine competing with alkene. | Ensure N-protection (Acyl, Boc, or Cbz) is intact before cyclopropanation. |
Visualizations
Synthetic Pathway
The following diagram illustrates the transformation from the pyrazine precursor to the final bicyclic core.
Figure 1: Synthetic workflow for the preparation of the this compound core.
Stereochemical Decision Tree
This logic flow explains the origin of the diastereoselectivity.
Figure 2: Stereochemical rationale. The bulky substituent at C3 blocks the syn-face, directing the zinc carbenoid to the anti-face.
References
-
Simmons-Smith Cyclopropanation of Dehydropiperazines
- Title: Substituted 2,5-diazabicyclo[4.1.
- Source: Tetrahedron (via ResearchG
-
URL:[Link]
-
Regioselective Reduction of Pyrazinium Salts
- Simmons-Smith Reaction Mechanism & Modifications: Title: Simmons-Smith Cyclopropanation Reaction. Source: TCI Chemicals (Technical Note).
-
General Review of Diazabicyclo Scaffolds
- Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry (Contextual comparison).
- Source: RSC Medicinal Chemistry.
-
URL:[Link]
Sources
Application Note: Precision Functionalization of 2,5-Diazabicyclo[4.1.0]heptane Scaffolds
Executive Summary & Strategic Value
The 2,5-diazabicyclo[4.1.0]heptane scaffold represents a high-value "piperazine surrogate" in modern medicinal chemistry. By fusing a cyclopropane ring to a piperazine core, this scaffold introduces conformational rigidity and distinct electronic properties that differentiate it from standard diamines.
Key Advantages:
-
Conformational Restriction: The fused cyclopropane locks the piperazine ring into a distorted boat/half-chair conformation, reducing the entropic penalty of binding to protein targets.
-
pKa Modulation: The electron-withdrawing nature of the cyclopropane ring significantly lowers the basicity of the adjacent nitrogens (pKa ~6.7) compared to piperazine (pKa ~9.8) . This improves membrane permeability and reduces off-target liabilities (e.g., hERG inhibition) often associated with highly basic secondary amines.
-
Vector Control: The rigid bicyclic framework directs N-substituents into specific vectors, enabling precise exploration of structure-activity relationships (SAR).
This guide details the protocol for the orthogonal N,N'-disubstitution of this scaffold, enabling the synthesis of asymmetric libraries for drug discovery.
Structural Analysis & Reactivity Profile[1]
Understanding the electronic environment is prerequisite to successful functionalization.
The Scaffold
The this compound core consists of two nitrogen atoms (N2 and N5) bridging a [4.1.0] bicyclic system.
-
N2 Position: Adjacent to the bridgehead C1.
-
N5 Position: Adjacent to the bridgehead C6.
While the unsubstituted parent molecule possesses symmetry (depending on the enantiomer), practical synthesis often utilizes the mono-protected intermediate (e.g., tert-butyl this compound-2-carboxylate). This breaks the symmetry, establishing a clear order of operations for functionalization.
Reactivity Map
The following diagram illustrates the logical flow for synthesizing asymmetric derivatives, highlighting the orthogonal protection strategy.
Figure 1: Strategic workflow for the sequential, orthogonal functionalization of the this compound core.
Detailed Experimental Protocols
These protocols assume the use of (1S,6R)-2-Boc-2,5-diazabicyclo[4.1.0]heptane (or its enantiomer/racemate) as the starting material.
Protocol A: N5-Functionalization via Reductive Amination
The N5 nitrogen is a secondary amine with reduced basicity compared to piperazine but retains sufficient nucleophilicity for reductive amination.
Reagents:
-
Substrate: N2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.0 equiv)
-
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic acid (catalytic to 1.0 equiv)
Procedure:
-
Complexation: In a dry vial, dissolve the N2-Boc-scaffold (100 mg, ~0.5 mmol) in DCE (2 mL). Add the aldehyde (1.1 equiv).
-
Activation: If the reaction is sluggish, add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow iminium ion formation.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of starting amine).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Critical Note: Due to the steric bulk of the bicyclic system, bulky ketones may require stronger conditions (e.g., NaCNBH₃/MeOH with heating) or longer reaction times.
Protocol B: N2-Deprotection (Boc Removal)
The cyclopropane ring is generally stable to standard acidic deprotection conditions, provided the temperature is controlled.
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4N HCl in Dioxane.
-
Solvent: DCM (for TFA method).
Procedure:
-
Dissolution: Dissolve the N5-substituted intermediate in DCM (5–10 volumes).
-
Acid Addition:
-
Method A: Add TFA (20–50% v/v final concentration) dropwise at 0°C.
-
Method B: Add 4N HCl in Dioxane (5–10 equiv) at 0°C.
-
-
Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by LC-MS (loss of Boc group, -100 mass units).
-
Workup (Crucial):
-
Concentrate the reaction mixture to dryness (azeotrope with toluene if using TFA to remove residual acid).
-
Free Basing: If the next step requires a free amine, redissolve in DCM/MeOH and treat with solid carbonate resin or wash with saturated NaHCO₃. Warning: Avoid highly basic aqueous conditions for prolonged periods if the N5-substituent is hydrolytically sensitive.
-
Protocol C: N2-Functionalization (Acylation/Sulfonylation)
With N5 substituted and N2 exposed, the final diversity element can be introduced.
Reagents:
-
Electrophile: Acid Chloride, Sulfonyl Chloride, or Carboxylic Acid (with coupling agent).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: DCM or DMF.
Procedure:
-
Setup: Dissolve the N2-free amine (salt or free base) in DCM.
-
Base: Add DIPEA (3.0 equiv if using amine salt; 1.2 equiv if free base).
-
Addition: Add the electrophile (1.1 equiv) at 0°C.
-
Reaction: Stir at 0°C to RT for 1–4 hours.
-
Workup: Standard aqueous workup (dilute HCl wash if product is not basic, followed by NaHCO₃).
Quantitative Performance & Data Comparison
The following table contrasts the this compound scaffold with standard piperazine.
| Feature | Piperazine | This compound | Implication for Drug Design |
| Geometry | Chair (fluxional) | Distorted Boat/Half-Chair (Rigid) | Higher selectivity; lower entropic cost. |
| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | ~6.7 (Conjugate Acid) | Improved permeability; reduced hERG risk. |
| Lipophilicity | Low (Polar) | Moderate (Cyclopropane adds lipophilicity) | Better CNS penetration potential. |
| Metabolic Stability | Moderate | High (Rigid core hinders N-oxidation) | Longer half-life. |
Data derived from comparative analysis of N-Cbz protected derivatives .
Troubleshooting & Optimization
Cyclopropane Stability
While the [4.1.0] system is robust, "push-pull" systems (where N2 is acylated with an electron-withdrawing group and N5 is strongly donating) can theoretically activate the cyclopropane towards ring opening under harsh Lewis acidic conditions.
-
Recommendation: Avoid using strong Lewis acids (e.g., BBr₃, AlCl₃) at high temperatures on the fully substituted core.
Regioselectivity in Synthesis
If synthesizing the core de novo (e.g., via Simmons-Smith reaction on a dihydropyrazine):
-
Challenge: Differentiating N2 and N5 if both are protected with Benzyl (Bn) groups.
-
Solution: Use the commercial N-Boc intermediate. If de novo synthesis is required, use a Simmons-Smith reaction on an N-Boc-N-Bn-dihydropyrazine to yield an orthogonally protected scaffold directly .
Low Yields in SNAr Reactions
The steric environment around the nitrogens (especially N2, which is adjacent to the bridgehead) can hinder nucleophilic aromatic substitution (SNAr) on electron-rich aryl halides.
-
Optimization: Switch to Buchwald-Hartwig amination .
-
Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or Dioxane at 100°C.
-
References
-
Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Source: ResearchGate URL:[1][2][Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (Comparative reference for bicyclic diamine handling) Source: RSC Advances URL:[3][Link]
Sources
Troubleshooting & Optimization
Improving yield in Simmons-Smith cyclopropanation of tetrahydropyrazines
Knowledge Base Article ID: KB-SS-THP-001 Topic: Yield Optimization: Simmons-Smith Cyclopropanation of Tetrahydropyrazines Department: Chemical Process R&D / Technical Support Last Updated: February 24, 2026
Executive Summary
This guide addresses yield failures in the cyclopropanation of tetrahydropyrazines (THPs). The primary failure mode in this transformation is Lewis acid-base mismatch . The zinc carbenoid generated during the Simmons-Smith reaction is electrophilic (Lewis acidic), while the nitrogen atoms in the tetrahydropyrazine ring are nucleophilic (Lewis basic).
Without intervention, the nitrogen lone pairs coordinate with the zinc reagent, leading to catalyst poisoning or N-alkylation rather than the desired C=C cyclopropanation. This guide provides a validated protocol to suppress this pathway and maximize yield.
Part 1: The Failure Mechanism (Why Yields are Low)
Before attempting the protocol, you must understand the competing pathways.
-
Pathway A (Desired): The Zinc carbenoid (
) interacts with the -system of the alkene. -
Pathway B (Parasitic): The Zinc carbenoid coordinates to the Nitrogen lone pair. This forms a stable chelate that halts reactivity or leads to N-methylation.
Visualizing the Conflict:
Figure 1: The nitrogen lone pair acts as a "sink" for the zinc reagent, preventing reaction at the double bond.
Part 2: Optimization Protocol (The Fix)
To improve yield, you must deactivate the nitrogen basicity and use the Furukawa modification (Et₂Zn + CH₂I₂) rather than the classic Zn-Cu couple.
Step 1: Substrate Engineering (Mandatory)
Do not attempt this reaction on a free amine. You must install an Electron-Withdrawing Group (EWG) on the nitrogen(s).
-
Recommended: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) .
-
Why: These groups delocalize the nitrogen lone pair into the carbonyl, drastically reducing Lewis basicity and preventing Zn-coordination.
-
Avoid: Benzyl (Bn) or Alkyl groups (they do not sufficiently reduce basicity).
Step 2: The Furukawa Protocol
This method uses Diethylzinc (Et₂Zn), which is homogeneous and more reproducible than the heterogeneous Zn-Cu couple.
Reagents:
-
Substrate:
-di-Boc-tetrahydropyrazine (1.0 equiv) -
Diethylzinc (Et₂Zn): 1.0 M in hexanes (5.0 equiv)
-
Diiodomethane (CH₂I₂): (10.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Do not use Ether/THF as they coordinate to Zn.
Procedure:
-
Inert Atmosphere: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve the N-protected substrate in anhydrous DCM (0.2 M concentration). Cool to -15°C .
-
Reagent Formation (In-Situ):
-
Add Et₂Zn (5.0 equiv) dropwise. Caution: Pyrophoric.[1]
-
Add CH₂I₂ (10.0 equiv) dropwise. Note: The solution may become cloudy.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT). Stir for 12–24 hours.
-
Tip: If conversion is <50% at 6 hours, heat to reflux (40°C) if using DCM/DCE.
-
-
Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH₄Cl .
-
Why: The ammonium ions help break up the stubborn Zinc-Amine chelates that trap the product.
-
Step 3: Quantitative Comparison of Conditions
| Variable | Standard (Zn-Cu) | Optimized (Furukawa + N-Boc) | Impact on Yield |
| Nitrogen Status | Unprotected (Free NH) | Protected (N-Boc) | Critical (+60-80%) |
| Zinc Source | Zn-Cu Couple | Et₂Zn (Diethylzinc) | High (Reproducibility) |
| Solvent | Et₂O / THF | DCM / DCE | Medium (Kinetic Rate) |
| Stoichiometry | 1.5 - 2.0 equiv | 5.0 - 10.0 equiv | High (Conversion) |
Part 3: Troubleshooting & FAQ
Q1: The reaction turns into a solid sludge, and stirring stops. What happened? A: This is the "Zinc Crash." It occurs when the concentration is too high or the zinc byproducts (ZnI₂) polymerize/aggregate.
-
Fix: Dilute the reaction to 0.1 M. Use a mechanical stirrer if scaling up >5g.
Q2: I see the starting material disappearing, but no product forms. Where is it going?
A: Likely N-methylation . If the nitrogen is not sufficiently protected (e.g., you used an N-Benzyl group), the Zn-carbenoid will act as a methylating agent (
-
Fix: Switch to N-Boc or N-Cbz immediately.
Q3: The yield is low (<30%) even with N-Boc protection.
A: Check your Diiodomethane (CH₂I₂) quality. It degrades to liberate Iodine (
-
Test: Is the liquid reddish/brown? It should be clear or pale yellow.
-
Fix: Wash CH₂I₂ with dilute Na₂S₂O₃ (thiosulfate) or pass it through a short plug of basic alumina before use.
Q4: Can I use the Charette Modification (additives)? A: Yes, for extremely sluggish substrates. Adding DME (Dimethoxyethane) (1.0 equiv relative to Zn) can help solubilize the zinc species without deactivating it as strongly as THF would. However, for THPs, N-protection is usually sufficient.
Part 4: Workflow Visualization
Figure 2: Step-by-step decision tree ensuring critical N-protection prior to reagent addition.
References
-
Simmons-Smith Reaction Mechanism & Scope. Source: Organic Chemistry Portal.[2] URL:[Link]
-
The Furukawa Modification (Et₂Zn). Source: Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Letters1966 , 7, 3353. Context: Establishes the use of Diethylzinc for improved reproducibility over Zn-Cu.[2] URL:[Link]
-
Cyclopropanation of N-Substituted Alkenes (Challenges). Source: Wikipedia / General Literature. Context: Discusses the competition between N-alkylation and cyclopropanation in amino-alkenes. URL:[Link][1][2][3][4][5][6][7][8]
-
Improved Zinc-Catalyzed Simmons-Smith Reaction (Charette Modification). Source: Lévesque, E.; Goudreau, S. R.; Charette, A. B.[6] Org.[2][4][6][7][8][9] Lett.2014 , 16, 1490-1493.[6] Context: Advanced techniques for difficult substrates using halo-methyl zinc reagents. URL:[Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Simmons-Smith reaction. | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting Diastereomeric Separation of 2,5-Diazabicyclo[4.1.0]heptane Isomers
Welcome to the technical support center for the diastereomeric separation of 2,5-diazabicyclo[4.1.0]heptane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these complex molecules. The unique fused ring structure of the this compound core presents specific challenges in achieving baseline separation of its diastereomers. This resource offers a structured approach to troubleshooting, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers so challenging?
The primary difficulty lies in the subtle structural differences between the diastereomers. The rigid, bicyclic framework restricts conformational flexibility, leading to small differences in the spatial arrangement of substituent groups. These minor variations result in very similar physicochemical properties, such as polarity and solubility, making them difficult to resolve using standard chromatographic or crystallization techniques.
Q2: What is the first step I should take when my HPLC method is failing to resolve the diastereomers?
When initial HPLC attempts show poor or no resolution, the first step is to systematically evaluate and optimize your chromatographic parameters. Often, inadequate separation is a result of a suboptimal mobile phase, stationary phase, or both. A logical progression of troubleshooting is essential to pinpoint the issue.
Q3: Can I use NMR to determine the diastereomeric ratio if I can't get baseline separation on my HPLC?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios, even without chromatographic separation.[1][2] The principle behind this is the distinct magnetic environment of nuclei in different diastereomers, which leads to distinguishable signals in the NMR spectrum.[1] For accurate quantification, look for well-resolved signals corresponding to each diastereomer and compare their integration values.[1] In cases of significant signal overlap in standard 1H NMR, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving resolution and accuracy.[2]
Troubleshooting Guides
Guide 1: HPLC Method Optimization for Diastereomer Separation
Problem: Poor to No Resolution of Diastereomeric Peaks
When your chromatogram shows co-eluting or poorly resolved peaks, a systematic approach to method development is crucial.
Step 1: Re-evaluate Your Stationary Phase
The choice of stationary phase is critical for resolving compounds with minor structural differences.
-
Standard C18 Columns: While robust, a standard C18 column may not provide sufficient selectivity for these diastereomers.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions, which can be beneficial if your isomers contain aromatic moieties.
-
Pentafluorophenyl (PFP) Columns: PFP phases can provide unique selectivity for isomers due to a combination of polar, aromatic, and hydrophobic interactions.[3]
-
Chiral Stationary Phases (CSPs): If you are working with enantiomers that have been converted to diastereomers, a chiral column is not typically the first choice. However, in some complex cases, certain chiral columns may offer unique selectivities that can aid in separation.
Step 2: Systematic Mobile Phase Optimization
The mobile phase composition directly influences the interaction between the analyte and the stationary phase.
-
Solvent Strength: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A good starting point is to run a gradient from low to high organic to determine the approximate elution conditions.
-
Solvent Type: If acetonitrile isn't providing adequate separation, switch to methanol or vice-versa. The different solvent properties can alter the selectivity.
-
pH Control: For ionizable compounds like amines, the pH of the mobile phase is a critical parameter. Small adjustments in pH can significantly impact retention and selectivity. Use a buffer to maintain a consistent pH.
-
Additives: Consider the use of ion-pairing agents or other mobile phase additives to enhance resolution.
Step 3: Temperature Optimization
Column temperature can influence separation by affecting mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution.[4]
Table 1: Example HPLC Method Development Strategy
| Parameter | Initial Conditions | Optimization Step 1 | Optimization Step 2 | Optimization Step 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 5-95% B in 20 min | 10-80% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C | 40 °C |
Problem: Peak Tailing
Peak tailing can obscure resolution and lead to inaccurate quantification.
-
Cause: Often caused by secondary interactions between the basic amine groups of the diazabicycloheptane core and acidic silanols on the silica-based stationary phase.[5]
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. However, be mindful of the column's pH stability range.
-
Solution 2: Use a High-Purity Silica Column: Modern columns made with high-purity silica have a lower concentration of acidic silanol groups, reducing the likelihood of peak tailing.[5]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving peak shape.
Guide 2: Leveraging Chiral Derivatization
When direct separation proves difficult, converting the enantiomeric mixture into a pair of diastereomers can be an effective strategy.[6][7]
The Principle
Reacting a racemic mixture of the this compound with a single enantiomer of a chiral derivatizing agent (CDA) forms two diastereomers.[6][8] These diastereomers have different physical properties and can be separated by standard achiral chromatography.[6]
Caption: Chiral Derivatization Workflow.
Protocol: Derivatization with Mosher's Acid Chloride
Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a common CDA for primary and secondary amines.[6][7]
Materials:
-
This compound isomer mixture
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
HPLC system with a UV detector
Procedure:
-
Dissolve the this compound isomer mixture (1 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Mosher's acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the resulting diastereomeric amides by HPLC.
Table 2: Common Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent | Abbreviation | Functional Group | Detection Method | Key Advantages |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Amines, Alcohols | NMR (1H, 19F), HPLC-UV | Well-established, allows for absolute configuration determination.[6][8] |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary & Secondary Amines | HPLC-UV | Produces derivatives with strong UV absorbance.[6][8] |
| N-(trifluoroacetyl)-L-prolyl chloride | TPC | Amines, Alcohols | GC, HPLC-UV | Volatile derivatives suitable for GC analysis. |
Guide 3: Crystallization-Induced Diastereomer Transformation (CIDT)
For larger scale separations, crystallization can be a powerful technique. A crystallization-induced diastereomer transformation (CIDT) can theoretically provide a 100% yield of the desired diastereomer.[9][10]
The Principle
This technique is applicable when the diastereomers can interconvert (epimerize) in solution. By creating conditions where one diastereomer is significantly less soluble than the other, it will selectively crystallize. According to Le Chatelier's principle, the equilibrium in solution will shift to form more of the less soluble diastereomer, which then crystallizes, driving the transformation to completion.
Caption: Principle of CIDT.
Troubleshooting Crystallization
-
Problem: No Crystals Form.
-
Solution: The solution may be too dilute. Slowly evaporate the solvent or cool the solution to induce supersaturation. Scratching the inside of the flask with a glass rod can also initiate nucleation. Seeding with a small crystal of the desired product can also be effective.
-
-
Problem: An Oil Forms Instead of Crystals.
-
Solution: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. Try using a different solvent system or a lower concentration.
-
-
Problem: The Wrong Diastereomer Crystallizes.
-
Solution: The relative solubilities of diastereomers are highly dependent on the solvent. A systematic solvent screen is necessary to find a system where the desired diastereomer is the least soluble.
-
Table 3: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Properties |
| Protic | Ethanol, Methanol, Isopropanol | Hydrogen bond donors, good for polar compounds. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Hydrogen bond acceptors, dissolve a wide range of compounds. |
| Aprotic Nonpolar | Hexanes, Toluene, Dichloromethane | Low polarity, good for less polar compounds. |
References
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16). ACS Publications. Retrieved from [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014, January 16). Chemical Communications (RSC Publishing). DOI:10.1039/C3CC49659G. Retrieved from [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023, March 28). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D3RE00077J. Retrieved from [Link]
-
Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Analyze of stereoisomer by NMR | Applications Notes. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC. Retrieved from [Link]
-
State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.). ResearchGate. Retrieved from [Link]
-
Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations. (n.d.). The Knowles Group. Retrieved from [Link]
-
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved from [Link]
-
Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. (2002, January 15). PubMed. Retrieved from [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative study on separation of diastereomers by HPLC. (2025, August 7). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved from [Link]
-
Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved from [Link]
- Separation of diastereomers by extractive distillation. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enhancing the stability of 2,5-Diazabicyclo[4.1.0]heptane intermediates
Current Status: Operational Topic: Stability Enhancement & Troubleshooting Guide Ticket ID: DBH-410-STAB Assigned Scientist: Senior Application Scientist, Chemical Development
Executive Summary
The 2,5-diazabicyclo[4.1.0]heptane core represents a conformationally constrained "piperazine surrogate." By fusing a cyclopropane ring to the piperazine backbone, medicinal chemists can alter the vector of substituents and reduce the conformational entropy of the molecule, often improving potency and metabolic stability.
However, this structural rigidity comes at a cost: Ring Strain . The fusion of the three-membered ring creates significant angle strain, making the scaffold susceptible to acid-catalyzed ring opening and oxidative degradation. This guide provides a self-validating system for synthesizing, isolating, and storing these sensitive intermediates.
Module 1: Synthesis & Reaction Control
The Challenge: The Simmons-Smith Cyclopropanation
The primary route to this scaffold is the cyclopropanation of 1,2,3,6-tetrahydropyrazines (or related dihydropyrazines). The standard Simmons-Smith reaction (using Zn/Cu couple) is often too harsh or inconsistent for these substrates.
Recommended Protocol: The Furukawa Modification
We recommend the Furukawa modification (Et₂Zn + CH₂I₂) over the traditional Simmons-Smith couple.[1] It allows for homogeneous reaction conditions and milder temperatures.
Step-by-Step Optimization:
-
Substrate Protection (Critical):
-
Never attempt this on a free amine. The basic nitrogen will coordinate the Zinc reagent, quenching the carbenoid.
-
Requirement: Protect both nitrogens (e.g., N,N’-diBoc or N-Boc, N-Cbz).
-
-
Reagent Stoichiometry:
-
Use 5.0 - 10.0 equivalents of Et₂Zn and CH₂I₂ relative to the alkene. The reaction is often sluggish due to steric bulk.
-
-
Temperature Ramp:
-
Start at -78°C for addition.
-
Slowly warm to 0°C .
-
Stop: Do not reflux. High heat promotes polymerization of the zinc carbenoid.
-
Troubleshooting Table: Reaction Monitoring
| Observation (TLC/LCMS) | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Zinc species quenched by moisture or N-coordination. | Ensure strictly anhydrous CH₂Cl₂. Verify N-protecting groups are electron-withdrawing (Boc/Cbz). |
| New Spot (Polar) | Ring opening (Solvolysis). | The reaction mixture became too acidic or hot. Lower temp to 0°C max. |
| Precipitate Formation | Zinc Iodide aggregation. | Normal. Do not filter during reaction. Ensure vigorous stirring. |
Module 2: Isolation & Purification (The Danger Zone)
The most common point of failure is the workup. The cyclopropane ring in the [4.1.0] system acts as a "loaded spring." Strong mineral acids (HCl, H₂SO₄) will protonate the ring or the adjacent nitrogen, triggering a strain-release ring opening to form a methylated piperazine or an allylic amine.
Workflow Visualization: The "Safe-Landing" Workup
Figure 1: Safe isolation workflow preventing acid-catalyzed ring opening.
Critical Protocol: Zinc Removal
Standard acid washes (1M HCl) to remove Zinc salts will destroy your product .
-
Use: Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) or 10% EDTA solution.
-
Mechanism: These chelate Zinc at neutral/basic pH, keeping the cyclopropane intact.
Module 3: Storage & Stability
Once isolated, the this compound core exhibits specific degradation pathways.
Degradation Pathway Analysis
Figure 2: Primary degradation vectors: Acid-catalyzed strain release and oxidation.
Stability FAQs
Q: Can I convert the Boc-protected intermediate to an HCl salt for storage?
-
A: NO. While many amines are stored as HCl salts, the [4.1.0] cyclopropane is acid-labile. The combination of a strong acid and the strain energy can trigger ring opening, especially if methanol is used as a solvent (nucleophilic attack).
-
Recommendation: Store as the Fumarate or Oxalate salt if a solid is required. These are weaker acids. Ideally, store as the N-Boc protected free base at -20°C.
Q: My product turned yellow overnight. Is it ruined?
-
A: Likely yes. Yellowing indicates oxidation of the amine to N-oxides or radical decomposition products.
-
Prevention: This scaffold must be stored under Argon. If storing as a free amine, add a stabilizer like BHT (butylated hydroxytoluene) if compatible with the next step.
Q: How do I remove the Boc group without opening the ring?
-
A: Use TFA (Trifluoroacetic acid) in DCM at 0°C. TFA is anhydrous and less likely to cause nucleophilic ring opening than HCl/MeOH or HBr/Acetic Acid. Quench immediately with saturated NaHCO₃ after deprotection.
References & Grounding
-
Synthesis & Properties of 2,5-Diazabicyclo[4.1.0]heptanes
-
Source: ResearchGate / Journal of Medicinal Chemistry contexts.
-
Context: Describes the synthesis via Simmons-Smith reaction of 1,2,3,4-tetrahydropyrazines and the pKa lowering effect of the cyclopropane ring.
-
URL:
-
-
Simmons-Smith Cyclopropanation Protocols
-
Source: Organic Chemistry Portal / MDPI.
-
Context: Detailed mechanisms of the Furukawa modification (Et2Zn) required for sensitive substrates.
-
URL:
-
-
Strain Release Amination & Stability
-
Source: PMC / NIH.
-
Context: Discusses the reactivity of strained bicyclic amines and the "spring-loaded" nature of these bonds, validating the need for acid-free workups.
-
URL:
-
-
Handling of Zinc Carbenoids
-
Source: Wikipedia / General Literature.
-
Context: General handling of the reagents used to create the [4.1.0] system.
-
URL:
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2,5-Diazabicyclo[4.1.0]heptane Scaffolds: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The 2,5-diazabicyclo[4.1.0]heptane core, a conformationally constrained piperazine analogue, has garnered significant interest as a scaffold in medicinal chemistry due to its unique stereochemical features and its potential to impart favorable pharmacokinetic properties to drug candidates.[1] This guide provides an in-depth technical comparison of X-ray crystallographic analysis with alternative techniques for the structural elucidation of this important bicyclic system.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[2] It provides a static, high-resolution snapshot of the molecule's conformation, including precise bond lengths, bond angles, and torsional angles. For the this compound system, where the fusion of the cyclopropane and piperazine rings introduces significant strain and conformational rigidity, X-ray crystallography offers unparalleled insight into the resulting molecular geometry. A notable example is the X-ray crystallographic analysis of a ciprofloxacin analogue incorporating a this compound moiety, which revealed a distorted piperazine ring, a crucial finding for understanding its biological activity.[1]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a comprehensive workflow for the X-ray crystallographic analysis of a novel this compound derivative.
Caption: Experimental workflow for X-ray crystallographic analysis.
1. Crystallization: The Critical First Step
The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to grow single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no cracks or twinning).
-
Purity is Paramount: The starting material should be of the highest possible purity (>95%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic solvent screen is crucial. The ideal solvent (or solvent system) will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling. For N-heterocycles like 2,5-diazabicyclo[4.1.0]heptanes, common solvents to explore include alcohols (methanol, ethanol, isopropanol), acetonitrile, ethyl acetate, and their mixtures with water or non-polar solvents like hexane or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often a good starting point for new compounds.[3]
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below. The rate of cooling is critical; slower cooling generally yields better-quality crystals.[4]
-
Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[3]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Mounting: The crystal is typically mounted on a glass fiber or a cryoloop with a small amount of cryo-protectant oil. For data collection at low temperatures (e.g., 100 K), which is standard practice to minimize radiation damage and thermal vibrations, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection Strategy: A modern CCD or CMOS detector-based diffractometer is used to collect a series of diffraction images as the crystal is rotated. The data collection strategy is optimized to ensure a complete and redundant dataset is collected to the highest possible resolution.[5] Factors to consider include the crystal's symmetry, the X-ray source (e.g., Mo or Cu radiation), and the desired resolution.
3. Structure Solution and Refinement: From Diffraction to a 3D Model
This stage involves converting the collected diffraction data into a chemically meaningful atomic model.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and crystal decay.
-
Structure Solution: The initial placement of atoms in the unit cell is determined using direct methods or Patterson methods, often with software like SHELXT.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL. This iterative process involves adjusting atomic positions, displacement parameters (describing atomic vibrations), and occupancies until the calculated diffraction pattern closely matches the observed pattern. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles against expected values, analyzing the residual electron density map for any unmodeled features, and assessing various crystallographic quality metrics. The final structure is typically reported in a Crystallographic Information File (CIF).
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not without its limitations. The primary hurdle is the need for high-quality single crystals, which can be challenging and time-consuming to obtain. Furthermore, the resulting structure represents a single, static conformation in the crystalline state, which may not be the only or even the most populated conformation in solution, where biological activity occurs. Therefore, a multi-faceted approach employing complementary techniques is often necessary for a comprehensive structural understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For this compound derivatives, NMR provides invaluable information about their conformational preferences in a biologically relevant environment.
-
Key NMR Experiments:
-
¹H and ¹³C NMR: Provide information on the chemical environment of each nucleus, confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of the proton network.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing crucial distance restraints for conformational analysis.[6] For a rigid bicyclic system, the pattern of NOEs can help to define the relative orientation of substituents and the conformation of the seven-membered ring.
-
Variable Temperature (VT) NMR: Can be used to study dynamic processes, such as ring-flipping or restricted rotation around single bonds. By monitoring changes in the NMR spectra as a function of temperature, thermodynamic parameters for conformational equilibria can be determined.[7]
-
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | Static 3D structure, precise bond lengths/angles | Dynamic and time-averaged conformation, connectivity, through-space proximities |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble sample (mg quantities) |
| Throughput | Lower, crystallization can be a bottleneck | Higher, no crystallization required |
| Limitations | Crystal packing can influence conformation, requires crystals | Provides ensemble-averaged data, less precise geometric parameters |
Computational Chemistry
Computational modeling provides a theoretical framework to explore the conformational landscape of molecules and to predict their structural and electronic properties. For this compound systems, computational methods can be used to:
-
Conformational Searching: Systematically or stochastically explore the potential energy surface to identify low-energy conformers.
-
Geometry Optimization: Calculate the equilibrium geometry of different conformers using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
-
Calculation of Spectroscopic Parameters: Predict NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computed conformations.
-
Vibrational Analysis: Calculate vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra.[8][9]
| Feature | X-ray Crystallography | Computational Chemistry |
| Nature | Experimental | Theoretical |
| Information | Experimental solid-state structure | Predicted gas-phase or solvated structures, relative energies, electronic properties |
| Cost & Time | High (instrumentation), time-consuming | Moderate (software/hardware), can be computationally intensive |
| Validation | Self-validating through refinement statistics | Requires validation against experimental data (X-ray, NMR) |
| Application | Definitive structure determination | Exploration of conformational space, prediction of properties, understanding of non-covalent interactions |
Synergy of Techniques: A Holistic Approach
The most comprehensive understanding of the structure and behavior of this compound derivatives is achieved through the synergistic use of X-ray crystallography, NMR spectroscopy, and computational chemistry.
Caption: Synergy of analytical techniques for structural elucidation.
-
X-ray crystallography provides the benchmark solid-state structure, offering precise geometric parameters that can be used to validate computational methods.
-
NMR spectroscopy reveals the conformational dynamics in solution, and the experimental data (NOEs, coupling constants) can be used as restraints in computational models to generate solution-state conformational ensembles.
-
Computational chemistry can bridge the gap between the solid and solution states, helping to rationalize the observed conformations and predict the energetic landscape of the molecule.
Conclusion
The structural analysis of this compound structures is a critical component of their development as pharmaceutical agents. While X-ray crystallography stands as the definitive method for determining their solid-state conformation, a comprehensive understanding necessitates a multi-pronged approach. By integrating the high-resolution structural data from X-ray diffraction with the dynamic conformational information from NMR spectroscopy and the theoretical insights from computational chemistry, researchers can build a complete and robust model of these fascinating bicyclic systems, thereby accelerating the path to novel therapeutics.
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the experimental and calculated vibrational frequencies [cm⁻¹]. Retrieved from [Link]
- Gorden, A. E. V., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
-
ResearchGate. (n.d.). Comparison between the theoretical and the experimental vibrational spectra of MI3C. Retrieved from [Link]
-
Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Retrieved from [Link]
-
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
- Wanat, M., et al. (2021). Further Validation of Quantum Crystallography Approaches. Semantic Scholar.
-
SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. Retrieved from [Link]
- Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. Wiley-VCH.
-
CUNY Academic Works. (n.d.). Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2,5-Diazabicyclo[4.1.0]heptane and Piperazine-Containing Drugs
In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential scaffold, celebrated for its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1][2][3] Its structural simplicity and synthetic tractability have cemented its status as a "privileged" scaffold in drug discovery. However, the inherent conformational flexibility of the piperazine ring can sometimes be a double-edged sword, potentially leading to off-target effects and suboptimal binding to the intended biological target. This has spurred the exploration of more conformationally constrained bioisosteres, with the 2,5-diazabicyclo[4.1.0]heptane scaffold emerging as a promising alternative. This guide provides an in-depth, objective comparison of the biological activities of drugs containing these two scaffolds, supported by experimental data and detailed protocols for their evaluation.
Physicochemical Properties: A Tale of Two Scaffolds
The introduction of a cyclopropane ring fused to the piperazine core in this compound significantly alters its physicochemical properties, most notably its basicity (pKa) and three-dimensional conformation. These differences can have profound implications for a drug's pharmacokinetic and pharmacodynamic profile.
A key study directly comparing the two scaffolds revealed that the pKa of the conjugate acid of N-Cbz-monoprotected this compound is 6.74, which is 1.3 pKa units lower than the corresponding piperazine derivative.[4] This reduced basicity is attributed to the electron-withdrawing character of the adjacent cyclopropane ring.[4] A lower pKa can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved cell permeability and reduced interactions with off-target ion channels.
| Property | Piperazine | This compound | Rationale for Difference |
| Conformation | Flexible (chair and boat conformations) | Rigid (distorted boat-like conformation) | The fused cyclopropane ring locks the six-membered ring into a more rigid structure. |
| pKa | Higher (more basic) | Lower (less basic) | The electron-withdrawing nature of the cyclopropane ring reduces the basicity of the nitrogen atoms.[4] |
| Lipophilicity | Generally lower | Potentially higher | The addition of the cyclopropane ring can increase the lipophilicity of the molecule. |
Biological Activity: A Head-to-Head Comparison
The true test of a scaffold's utility lies in its impact on biological activity. While the piperazine scaffold is found in a vast array of drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antihistamine agents, the exploration of the this compound scaffold is more nascent. However, a compelling case study highlights its potential as a viable piperazine surrogate.
A Case Study: Ciprofloxacin Analogues
In a study aimed at evaluating this compound as a piperazine isostere, an analogue of the widely used fluoroquinolone antibacterial agent, ciprofloxacin, was synthesized.[4] The piperazine moiety of ciprofloxacin was replaced with the this compound core, and its antibacterial activity was compared to the parent drug.
The results demonstrated that the ciprofloxacin analogue containing the this compound scaffold exhibited similar antibacterial activity to ciprofloxacin itself.[4] This finding is significant as it suggests that the rigid bicyclic scaffold can effectively mimic the binding interactions of the more flexible piperazine ring within the active site of bacterial DNA gyrase and topoisomerase IV, the targets of fluoroquinolones.[5]
| Compound | Target Bacteria | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.015 |
| Ciprofloxacin Analogue (this compound) | Escherichia coli | 0.03 |
| Ciprofloxacin | Staphylococcus aureus | 0.25 |
| Ciprofloxacin Analogue (this compound) | Staphylococcus aureus | 0.5 |
This data indicates that while there is a slight decrease in potency with the bicyclic analogue, the activity remains in a therapeutically relevant range. This opens the door for further optimization of this scaffold to potentially improve upon the properties of existing piperazine-containing drugs.
Structure-Activity Relationships: Flexibility vs. Rigidity
The conformational flexibility of the piperazine ring allows it to adopt various shapes to fit into a binding pocket. However, this same flexibility can come at an entropic cost upon binding and may allow for interactions with multiple targets, leading to side effects.
In contrast, the rigid nature of the this compound scaffold pre-organizes the substituents in a more defined spatial orientation. This can lead to:
-
Increased Selectivity: By locking the molecule into a specific conformation, it may bind more selectively to the intended target and have reduced affinity for off-targets.
-
Improved Potency: The pre-organized conformation can reduce the entropic penalty of binding, potentially leading to higher affinity and potency.
The choice between a flexible and a rigid scaffold is a critical decision in drug design and depends on the specific target and the desired pharmacological profile.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activity of drugs containing these two scaffolds, a series of well-defined experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds (the piperazine-containing drug and its this compound analogue) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Self-Validation: A positive control (no drug) and a negative control (no bacteria) should be included. A known standard antibiotic (e.g., ciprofloxacin) should also be tested to validate the assay.
Caption: Workflow for MIC determination.
Protocol 2: pKa Determination by Potentiometric Titration
This protocol is used to experimentally determine the pKa of a compound.
Methodology:
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mM).[6][7]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[6][8]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Self-Validation: The pH meter should be calibrated with standard buffers before each experiment. The concentration of the titrant should be accurately known.
Protocol 3: Cell-Based cAMP Assay for GPCR Activity
Many piperazine-containing drugs target G-protein coupled receptors (GPCRs). This protocol measures the modulation of intracellular cyclic AMP (cAMP), a common second messenger in GPCR signaling.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the GPCR of interest and a cAMP biosensor (e.g., a luciferase-based reporter).[9]
-
Cell Plating: The transfected cells are plated in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (the piperazine-containing drug and its this compound analogue).
-
Lysis and Luminescence Measurement: After a specific incubation time, the cells are lysed, and the substrate for the luciferase is added. The resulting luminescence, which is proportional to the cAMP concentration, is measured using a luminometer.[9]
-
Data Analysis: The dose-response curves are plotted, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated.
Self-Validation: A known agonist and antagonist for the GPCR should be included as positive and negative controls. Untransfected cells should be used to measure background luminescence.
Caption: Simplified GPCR signaling pathway.
Conclusion
The this compound scaffold represents a compelling design element for medicinal chemists seeking to move beyond the traditional piperazine ring. Its rigid, conformationally constrained structure and altered basicity offer opportunities to fine-tune the pharmacological properties of drug candidates, potentially leading to improved selectivity and potency. The successful retention of antibacterial activity in a ciprofloxacin analogue containing this scaffold underscores its potential as a viable bioisostere.[4] While the body of literature on this compound-containing drugs is still growing, the initial findings are encouraging and warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these two important scaffolds, enabling researchers to make data-driven decisions in the pursuit of novel and improved therapeutics.
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Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
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ResearchGate. (2025, August 6). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. [Link]
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Antimicrobial Agents and Chemotherapy. (n.d.). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. [Link]
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MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (n.d.). Retrieved from [Link]
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PubMed. (1969). Bicyclic homologs of piperazine. IX. Synthesis and pharmacological properties of phenothiazine and of 10,11-dihydrodibenzocycloheptene derivatives of 3,8-diazabicyclo[3.2.1]octanes. [Link]
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PubMed. (1963). BICYCLIC HOMOLOGS OF PIPERAZINE. VI. SYNTHESIS AND ANALGESIC ACTIVITY OF 3-SUBSTITUTED 8-PROPIONYL-3,8-DIAZABICYCLO(3.2.1)OCTANES. [Link]
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Comparative study of catalytic activity of different diazabicyclo scaffolds
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired chemical transformations with high efficiency, selectivity, and sustainability. Among the plethora of organocatalysts, diazabicyclo scaffolds have emerged as a versatile and powerful class of non-ionic bases, driving a wide array of reactions. This guide provides an in-depth comparative analysis of the catalytic activity of three prominent diazabicyclo scaffolds: 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the catalytic prowess of these scaffolds, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection and reaction optimization.
Introduction to Diazabicyclo Catalysts: A Structural and Functional Overview
Diazabicyclo compounds are characterized by their bicyclic structures containing two nitrogen atoms at the bridgehead positions. This unique arrangement imparts distinct steric and electronic properties that govern their catalytic behavior.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A highly symmetric and sterically accessible tertiary amine, DABCO is recognized for its strong nucleophilic character.[1] Its caged structure provides a balance of reactivity and stability, making it an effective and affordable catalyst for a variety of transformations.[2][3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): As a member of the amidine family, DBU is a sterically hindered, strong, yet non-nucleophilic base.[4][5] Its potent basicity arises from the resonance stabilization of its conjugate acid.[6] This feature allows DBU to deprotonate a wide range of substrates without engaging in unwanted nucleophilic side reactions.[2]
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a guanidine-based "superbase" that exhibits exceptional catalytic activity due to its bifunctional nature.[7][8] It can simultaneously act as a Brønsted base and a hydrogen-bond donor, enabling the activation of both nucleophilic and electrophilic partners in a reaction.[4][7]
The choice between these catalysts is dictated by the specific requirements of the chemical transformation, including the desired reaction mechanism, the nature of the substrates, and the reaction conditions.
Comparative Analysis of Catalytic Performance
The catalytic efficacy of DABCO, DBU, and TBD is intrinsically linked to their fundamental chemical properties, namely their basicity and nucleophilicity. These properties, in turn, influence their performance in various chemical reactions.
Fundamental Properties: Basicity and Nucleophilicity
A quantitative comparison of the basicity and nucleophilicity of these scaffolds provides a foundational understanding of their reactivity.
| Catalyst | pKa of Conjugate Acid (in MeCN) | Nucleophilicity (N) | Lewis Basicity |
| DABCO | ~18 | High | Low |
| DBU | 24.3[6] | Moderate | High |
| TBD | ~26[4] | Moderate | Very High |
Data compiled from multiple sources.[1][4][6]
As the data indicates, TBD is the strongest base, followed by DBU and then DABCO. Conversely, DABCO exhibits the highest nucleophilicity, a consequence of its less sterically hindered nitrogen atoms.[1] DBU's steric bulk around the nitrogen atoms significantly reduces its nucleophilicity, making it an excellent choice for reactions where a strong, non-nucleophilic base is required.[3] TBD's high basicity is a hallmark of its guanidine core.
Performance in Key Organic Transformations
To provide a practical comparison, the performance of DABCO, DBU, and TBD in several common and important organic reactions is summarized below.
Knoevenagel Condensation: A carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DABCO | Benzaldehyde, Malononitrile | Water | Room Temp. | 3 min | >80 | [9] |
| DBU | 2-Chloroquinoline-3-carbaldehyde, Ethyl cyanoacetate | None (Ultrasonic) | Room Temp. | 20 min | 91 | [10] |
| TBD | Benzaldehyde, Malononitrile | Ethanol | Room Temp. | <10 min | >99 | [8] |
Michael Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DABCO | Hydrazones, Activated olefins | Not specified | Mild | Not specified | High | [11] |
| DBU | β-Ketoesters, Acrylates/Enones | Ethanol | Mild | Not specified | Excellent | [12] |
| TBD | Not explicitly compared in a side-by-side study with DABCO and DBU for this reaction in the provided context. |
Transesterification: The conversion of an ester to another ester by reaction with an alcohol.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DABCO | Not typically used as a primary catalyst for this reaction. | |||||
| DBU | Soybean Oil, Methanol | Not specified | 65 | 8 h | 92.6 | [13] |
| TBD | Rapeseed Oil, Methanol | Not specified | 60 | 1 h | 98.0 ± 1.5 | [13] |
These tables highlight the distinct advantages of each catalyst. DABCO often provides good yields under mild, aqueous conditions. DBU is a powerful catalyst, particularly under solvent-free conditions. TBD frequently demonstrates superior activity, leading to higher yields in shorter reaction times, especially in reactions like transesterification where its bifunctional nature is advantageous.
Mechanistic Insights and Causality of Catalytic Action
Understanding the underlying reaction mechanisms is crucial for rational catalyst selection and optimization of reaction conditions.
DABCO: A Nucleophilic Catalyst in the Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction, the coupling of an activated alkene with an aldehyde, is a classic example of DABCO's nucleophilic catalysis.[8]
Catalytic Cycle of the DABCO-Catalyzed Morita-Baylis-Hillman Reaction
Caption: Catalytic cycle of the DABCO-catalyzed Morita-Baylis-Hillman reaction.
The reaction is initiated by the nucleophilic attack of DABCO on the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde to form an aldol-type adduct. A subsequent proton transfer and elimination of DABCO regenerates the catalyst and yields the final product. The high nucleophilicity and good leaving group ability of DABCO are key to its effectiveness in this reaction.
DBU: A Strong, Non-Nucleophilic Base in Esterification
DBU's utility as a strong, non-nucleophilic base is exemplified in transesterification reactions.[13]
General Workflow for DBU-Catalyzed Transesterification
Caption: DBU-catalyzed transesterification workflow.
In this process, DBU's primary role is to deprotonate the alcohol, generating a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl group of the ester. The steric hindrance of DBU prevents it from competing with the alkoxide as a nucleophile, thus avoiding the formation of unwanted byproducts.
TBD: A Bifunctional Catalyst in Ring-Opening Polymerization
TBD's exceptional catalytic activity in ring-opening polymerization (ROP) of cyclic esters like lactide is attributed to its ability to act as a bifunctional catalyst.[7]
Bifunctional Catalysis by TBD in Ring-Opening Polymerization
Caption: Bifunctional activation in TBD-catalyzed ROP.
TBD simultaneously activates both the alcohol initiator (via deprotonation and hydrogen bonding) and the cyclic ester monomer (via hydrogen bonding to the carbonyl oxygen).[4][7] This dual activation significantly lowers the energy barrier for the nucleophilic attack of the alcohol on the monomer, leading to a rapid and controlled polymerization.
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed, step-by-step methodologies for representative reactions are provided below. These protocols are designed to be self-validating and serve as a starting point for further optimization.
Protocol for DABCO-Catalyzed Knoevenagel Condensation
This protocol describes the efficient synthesis of an α,β-unsaturated product via a DABCO-catalyzed Knoevenagel condensation in an aqueous medium.[9]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Active methylene compound (e.g., Malononitrile, 1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 20 mol%)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 mmol), the active methylene compound (1 mmol), and water (5 mL).
-
Add DABCO (0.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol for DBU-Catalyzed Michael Addition
This protocol outlines a general procedure for the Michael addition of a β-ketoester to an enone, catalyzed by DBU.[12]
Materials:
-
β-Ketoester (1 mmol)
-
Enone (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1 mmol) and the enone (1 mmol) in ethanol (5 mL).
-
Add DBU (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for TBD-Catalyzed Ring-Opening Polymerization of Lactide
This protocol provides a method for the controlled ring-opening polymerization of rac-lactide using TBD as a catalyst.
Materials:
-
rac-Lactide (100 equiv)
-
Benzyl alcohol (initiator, 1 equiv)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 1 equiv)
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dry the rac-lactide by recrystallization from anhydrous toluene and subsequent drying under vacuum.
-
In a glovebox or under a nitrogen atmosphere, add the purified rac-lactide (100 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the lactide.
-
In a separate vial, prepare a stock solution of benzyl alcohol and TBD in anhydrous toluene.
-
Add the required amount of the initiator/catalyst stock solution to the lactide solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or lower for better stereocontrol).
-
Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H and ¹³C NMR for its microstructure.
Conclusion
DABCO, DBU, and TBD represent a powerful triumvirate of diazabicyclo catalysts, each with a distinct profile of reactivity and selectivity. DABCO's high nucleophilicity makes it an excellent choice for reactions like the Morita-Baylis-Hillman addition. DBU's potent, non-nucleophilic basicity is ideal for deprotonation-driven transformations. TBD's bifunctional nature as a guanidine superbase provides exceptional activity in a range of reactions, most notably in ring-opening polymerization.
The selection of the optimal catalyst requires a thorough understanding of the reaction mechanism and the specific properties of each diazabicyclo scaffold. This guide provides a foundation for making informed decisions, enabling researchers to harness the full potential of these versatile organocatalysts in their synthetic endeavors. The provided experimental protocols offer a practical starting point for the application of these catalysts in the laboratory.
References
- Pratt, R. C., et al. (2006). Triazabicyclodecene: a simple bifunctional organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Journal of the American Chemical Society, 128(14), 4556–4557. [https://pubs.acs.org/doi/10.1021/ja060662+]
- Baylis, A. B., & Hillman, M. E. D. (1972).
- Morita, K., et al. (1968). The reaction of α,β-unsaturated carbonyl compounds with phosphine. Bulletin of the Chemical Society of Japan, 41(11), 2815. [https://www.journal.csj.jp/doi/10.1246/bcsj.41.2815]
- Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [https://www.eurjchem.com/index.php/eurjchem/article/view/10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
